Spiro[chromene-2,1'-cyclobutane]-6-amine hydrochloride
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Overview
Description
Spiro[chromene-2,1’-cyclobutane]-6-amine hydrochloride is a spirocyclic compound characterized by a unique three-dimensional structure. Spirocyclic compounds are known for their rigidity and ability to project functionalities in multiple dimensions, making them valuable in various fields, including medicinal chemistry and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of spiro[chromene-2,1’-cyclobutane]-6-amine hydrochloride typically involves multi-component reactions. One common method is the three-component condensation reaction, which includes cyclic-1,3-diketones, amines, and aldehydes under specific conditions . The reaction is often catalyzed by acids or bases and may require heating to facilitate the formation of the spirocyclic structure.
Industrial Production Methods
Industrial production of spirocyclic compounds like spiro[chromene-2,1’-cyclobutane]-6-amine hydrochloride often employs scalable and environmentally benign methods. These methods may include the use of green solvents and catalysts to minimize environmental impact while ensuring high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Spiro[chromene-2,1’-cyclobutane]-6-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace functional groups on the spirocyclic structure.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield spirocyclic ketones, while reduction can produce spirocyclic alcohols .
Scientific Research Applications
Chemistry
In chemistry, spiro[chromene-2,1’-cyclobutane]-6-amine hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology
In biological research, this compound is studied for its potential bioactivity. Spirocyclic compounds have shown promise in various biological assays, including antimicrobial and anticancer activities .
Medicine
In medicine, spiro[chromene-2,1’-cyclobutane]-6-amine hydrochloride is explored for its potential therapeutic applications. Its unique structure may interact with biological targets in ways that traditional linear molecules cannot, offering new avenues for drug development .
Industry
In the industrial sector, spirocyclic compounds are used in the development of advanced materials. Their rigidity and three-dimensional structure make them suitable for applications in materials science, including the creation of polymers and nanomaterials .
Mechanism of Action
The mechanism of action of spiro[chromene-2,1’-cyclobutane]-6-amine hydrochloride involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on proteins and enzymes, potentially inhibiting or modulating their activity. This interaction can affect various biological pathways, leading to its observed bioactivity .
Comparison with Similar Compounds
Similar Compounds
Spiroindole: Known for its bioactivity against cancer cells and microbes.
Spirooxindole: Exhibits a broad spectrum of biological properties, including antimicrobial and antitumor activities.
Uniqueness
Spiro[chromene-2,1’-cyclobutane]-6-amine hydrochloride stands out due to its specific spirocyclic structure, which combines chromene and cyclobutane rings. This unique combination provides distinct chemical and biological properties that are not observed in other spirocyclic compounds .
Properties
IUPAC Name |
spiro[chromene-2,1'-cyclobutane]-6-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO.ClH/c13-10-2-3-11-9(8-10)4-7-12(14-11)5-1-6-12;/h2-4,7-8H,1,5-6,13H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFJRTLURANCZGR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)C=CC3=C(O2)C=CC(=C3)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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